molecular formula C5H5ClN2O2 B11920880 2-Chloro-4-methyloxazole-5-carboxamide

2-Chloro-4-methyloxazole-5-carboxamide

Cat. No.: B11920880
M. Wt: 160.56 g/mol
InChI Key: YANFTURRSHIXSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-methyloxazole-5-carboxamide is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 2-Chloro-4-methyloxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chloro, methyl, and carboxamide groups suggests potential interactions with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methyloxazole: Lacks the carboxamide group.

    4-Methyloxazole-5-carboxamide: Lacks the chloro group.

    2-Chloro-5-methyloxazole: Different position of the methyl group.

Uniqueness

2-Chloro-4-methyloxazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chloro group and a carboxamide group on the oxazole ring distinguishes it from other similar compounds.

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

2-chloro-4-methyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9)

InChI Key

YANFTURRSHIXSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Cl)C(=O)N

Origin of Product

United States

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